3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
CAS No.: 1264047-34-8
Cat. No.: VC11701020
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264047-34-8 |
|---|---|
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | 5-ethoxycarbonyl-2-(4-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H16N2O4/c1-3-20-14(19)11-8-12(13(17)18)16(15-11)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
| Standard InChI Key | YLGUODZYFIMOCW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)C |
| Canonical SMILES | CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 4,5-dihydro-1H-pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. Substituents include:
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1-(4-Methylphenyl): A para-methyl-substituted benzene ring attached to the pyrazole’s N1 position.
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3-(Ethoxycarbonyl): An ethoxy ester group (-COOCH2CH3) at the C3 position.
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5-Carboxylic Acid: A carboxylic acid moiety (-COOH) at the C5 position.
The molecular formula is C14H16N2O4, with a molecular weight of 276.29 g/mol. The dihydro-pyrazole ring introduces partial saturation, reducing aromaticity compared to fully conjugated pyrazoles, which influences reactivity and stability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.29 g/mol |
| Melting Point | 180–182°C (predicted) |
| Solubility | Moderate in polar solvents |
| LogP (Partition Coefficient) | 1.8 (estimated) |
Synthesis and Manufacturing
Cyclocondensation of β-Keto Esters
The most common synthesis route involves the cyclocondensation of β-keto esters with hydrazine derivatives. For example:
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Ethyl 3-oxobutanoate reacts with 4-methylphenylhydrazine in ethanol under reflux.
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The intermediate hydrazone undergoes cyclization to form the dihydro-pyrazole core.
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Acidic or basic hydrolysis of the ester group yields the carboxylic acid derivative .
This method, adapted from Knorr pyrazole synthesis, typically achieves yields of 65–80% under optimized conditions .
Catalytic Methods
Recent advances employ nanocatalysts like nano-ZnO to enhance reaction efficiency. Key advantages include:
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Reduced reaction time (2–4 hours vs. 12 hours conventionally).
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Improved yields (up to 90%) due to high surface area and reactivity .
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | Nano-ZnO (5 mol%) |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 3 hours |
| Yield | 87% |
Pharmacological Activities
Anticancer Mechanisms
The compound’s ability to chelate metal ions and disrupt kinase signaling pathways has been hypothesized. For instance:
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Apoptosis Induction: Upregulation of caspase-3/7 in HeLa cells (50% activation at 10 μM).
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Angiogenesis Inhibition: Suppression of VEGF expression in endothelial cells.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its bifunctional groups allow facile derivatization; for example, the carboxylic acid can be amidated to enhance blood-brain barrier penetration .
Material Science
In agrochemical research, pyrazole derivatives are explored as herbicides. The methylphenyl group confers stability against photodegradation, making it suitable for outdoor applications .
Challenges and Future Directions
Synthetic Optimization
Current limitations include the need for toxic solvents (e.g., DMF) in some routes. Green chemistry approaches, such as microwave-assisted synthesis or aqueous-phase reactions, are under investigation to improve sustainability .
Targeted Drug Delivery
Functionalizing the carboxylic acid group with polyethylene glycol (PEG) chains could enhance solubility and tumor targeting. Preliminary studies on similar compounds show a 3-fold increase in plasma half-life.
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